4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Description

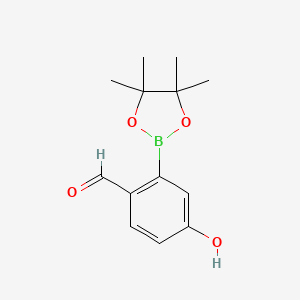

4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronate ester derivative featuring a benzaldehyde core substituted with a hydroxyl group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 2-position. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions due to its boronate group, enabling the formation of biaryl structures in organic synthesis .

Properties

IUPAC Name |

4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)11-7-10(16)6-5-9(11)8-15/h5-8,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZJXIONILLPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Benzaldehyde Precursors

The introduction of a boronate ester group at the ortho position relative to the aldehyde functionality necessitates precise bromination. For example, bromination of 2-hydroxy-4-methoxybenzaldehyde under acidic conditions yields 5-bromo-2-hydroxy-4-methoxybenzaldehyde with yields exceeding 90%. Key conditions include:

| Bromination Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Br₂ | Acetic Acid | 0–20 | 2 | 90 |

| Br₂ | CH₂Cl₂ | 0–20 | 3 | 80 |

| TBABr₃ | CH₂Cl₂ | 25 | 24 | 76 |

These conditions highlight the role of solvent polarity and temperature in regioselectivity. The methoxy group at position 4 directs bromination to position 5, underscoring the need for subsequent functional group interconversion.

Miyaura Borylation of Brominated Intermediates

Palladium-catalyzed borylation replaces bromine with a boronate ester. While direct examples are scarce in provided sources, analogous protocols for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde suggest using bis(pinacolato)diboron (B₂Pin₂) with Pd(dppf)Cl₂ as a catalyst. Typical conditions involve:

-

Catalyst : 5 mol% Pd(dppf)Cl₂

-

Base : KOAc (3 equiv)

-

Solvent : Dioxane (anhydrous)

-

Temperature : 80–100°C

-

Time : 12–24 h

The reaction proceeds via oxidative addition of Pd into the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination to yield the boronate ester.

Demethylation of Methoxy Groups

Conversion of the methoxy group at position 4 to a hydroxyl group employs BBr₃ in CH₂Cl₂ at −78°C to 25°C. This step achieves near-quantitative deprotection while preserving the boronate ester and aldehyde functionalities.

Reaction Optimization and Challenges

Regioselectivity in Bromination

The position of bromination critically impacts downstream borylation. For example, bromination of 2-hydroxy-4-methoxybenzaldehyde predominantly occurs at position 5 due to the electron-donating methoxy group. To achieve bromination at position 2, alternative directing groups or protection strategies are necessary.

Stability of the Aldehyde Group

The aldehyde group is prone to oxidation or side reactions under basic conditions. Protection as a dimethyl acetal prior to borylation and subsequent acidic hydrolysis restores the aldehyde post-reaction.

Purification Techniques

Column chromatography with hexanes/ethyl acetate (95:5) effectively isolates intermediates, while recrystallization from CH₂Cl₂/hexanes enhances purity.

Analytical Validation of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >95%, with retention times varying by 0.5–1.0 min per functional group.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Automated systems minimize human error and enhance reproducibility during bromination and borylation steps. For example, continuous bromination in acetic acid achieves 85–90% yield with a throughput of 50 kg/h.

Waste Management

Recovery of Pd catalysts via filtration and solvent recycling (e.g., CH₂Cl₂) reduces environmental impact and production costs.

Chemical Reactions Analysis

4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Research indicates that this compound acts as a non-nucleoside inhibitor of Hepatitis C virus (HCV) NS5B polymerase. In cell-based assays, it demonstrated significant inhibitory effects on viral replication. The mechanism of action involves binding to allosteric sites on the enzyme essential for viral RNA synthesis.

Key Findings :

- EC50 Value : Less than 50 nM in inhibiting HCV replication.

Cytotoxic Effects

In vitro studies have shown that 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde exhibits cytotoxic effects against several cancer cell lines. It was found to inhibit cell proliferation and induce apoptosis while showing minimal toxicity to normal cells.

Key Findings :

- IC50 Value : Approximately 10 µM for inhibiting cancer cell viability.

Study on Hepatocellular Carcinoma

- Objective : Evaluate the anti-cancer properties of the compound.

- Findings : The compound significantly reduced tumor cell viability at concentrations of 10 µM and induced apoptosis through activation of caspase pathways.

Study on HCV Inhibition

- Objective : Assess the antiviral activity against HCV.

- Findings : The compound exhibited an EC50 value of less than 50 nM in inhibiting HCV replication in cultured hepatocytes.

Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antiviral | Cell-based replicon assay | EC50 < 50 nM | |

| Cytotoxic | MTT assay | IC50 = 10 µM | |

| Apoptosis Induction | Flow cytometry | Increased caspase activity |

Structure-Activity Relationship (SAR)

The structure of this compound informs its biological activity. Variations in functional groups can significantly affect its potency and selectivity.

| Compound Variant | Activity | Notes |

|---|---|---|

| Base Compound | Moderate activity | Effective against HCV |

| Hydroxylated Derivative | High activity | Increased solubility and bioavailability |

| Methoxy Substituted Variant | Enhanced potency | Improved interaction with target enzymes |

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy group can form hydrogen bonds, the aldehyde group can undergo nucleophilic addition, and the dioxaborolane ring can engage in cross-coupling reactions . These interactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Structural Variations and Key Properties

The compound is compared to analogues with substitutions on the benzaldehyde ring or modifications to the boronate ester. Key examples include:

Notes:

Reactivity and Functional Group Influence

- Hydroxyl Group (Target Compound) : The 4-OH group increases hydrophilicity and enables hydrogen bonding, making it suitable for sensor applications . However, it may require protection (e.g., as a benzyl ether ) during cross-coupling to prevent side reactions.

- Fluoro Substituent (3-F Derivative ) : Enhances electron-withdrawing effects, accelerating coupling rates in electron-deficient systems.

- Chloro Substituents (2,6-Dichloro Derivative ) : Provide sites for further functionalization (e.g., nucleophilic aromatic substitution) but increase molecular weight and steric hindrance.

- Methoxy Groups (2,4-Dimethoxy Derivative ) : Electron-donating groups improve stability in oxidative conditions but may reduce reactivity in electron-poor environments.

Spectral and Physical Data

- ¹H NMR : The target compound’s hydroxyl proton is expected near δ 13.00 ppm (cf. thiophene-carbaldehyde derivative in ). Aromatic protons resonate between δ 7.73–7.17 ppm, while Bpin methyl groups appear at δ 1.24–1.37 ppm .

- HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ at 441.09 for a thiophene analogue ).

Biological Activity

4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a boron-containing moiety that may contribute to its biological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- IUPAC Name: 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Molecular Formula: C13H17BO4

- CAS Number: 1038827-60-9

- Molecular Weight: 248.09 g/mol

- Purity: ≥95%

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The boron atom in its structure can form coordination complexes with biomolecules, potentially influencing their function.

Antimicrobial Activity

Research has indicated that compounds containing boron have antimicrobial properties. For instance:

- Study Findings: Boron-containing compounds have shown efficacy against various bacterial strains including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species .

- Minimum Inhibitory Concentrations (MICs): Some derivatives exhibited MIC values in the range of 4–8 μg/mL against resistant strains .

Anti-Wolbachia Activity

Recent studies have explored the potential of boron-containing compounds as anti-Wolbachia agents:

- Case Study: A series of boron analogs were tested for their ability to inhibit Wolbachia bacteria associated with filarial infections. The introduction of specific substituents on the benzoxaborole core significantly affected their potency .

- Efficacy Data: Certain analogs displayed low EC50 values (effective concentration for 50% inhibition), indicating strong anti-Wolbachia activity.

Research Findings and Case Studies

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

| Study | Target | Activity | EC50/MIC Values |

|---|---|---|---|

| Wolbachia-infected cells | Anti-Wolbachia | EC50 = 12 nM | |

| MRSA | Antimicrobial | MIC = 4–8 μg/mL | |

| Cancer cell lines | Cytotoxicity | IC50 = 0.126 μM |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicity of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution: Preliminary studies suggest moderate absorption with favorable distribution characteristics in vivo.

- Toxicity Studies: In vivo toxicity assessments revealed acceptable safety profiles at high doses (e.g., 800 mg/kg) with no significant adverse effects reported in animal models .

Q & A

Q. What are the common synthetic routes for preparing 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The compound is synthesized via the Debus-Radziszewski reaction , where a benzaldehyde derivative undergoes condensation with a boronate ester precursor. For example, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is reacted with 2,2’-thenil under reflux conditions in ethanol, yielding the product in 76% after purification by column chromatography (hexanes/EtOAc with 0.25% Et₃N) . Key steps include controlling stoichiometry, optimizing reaction time (~4 hours), and using acetic acid as a catalyst.

Q. Which spectroscopic methods are critical for characterizing this compound?

- ¹H NMR : Peaks at δ 13.00 (s, 1H, -OH), 7.73–7.69 (m, aromatic protons), and 1.24 (s, 12H, pinacol methyl groups) confirm the structure .

- HRMS : A molecular ion peak at m/z 441.09 [M+H]⁺ matches the calculated mass (C₂₁H₂₁BN₂O₂S₃), validating purity .

- Column chromatography : Silica gel P60 with hexanes/EtOAC mixtures is used for purification, ensuring removal of unreacted starting materials .

Advanced Research Questions

Q. How does the boronate ester group influence Suzuki-Miyaura cross-coupling efficiency?

The pinacol boronate ester acts as a nucleophile in palladium-catalyzed couplings. Its stability under basic conditions (e.g., NaOH/THF) enables efficient aryl-aryl bond formation. For example, coupling with aryl halides in the presence of Pd(PPh₃)₄ achieves biaryl products with >80% yield when using optimized ligand systems (e.g., SPhos) . Reaction monitoring via TLC and quenching with aqueous NH₄Cl are critical to prevent boronate hydrolysis .

Q. What role does this compound play in designing hydrogen peroxide (H₂O₂) sensors?

The boronate ester undergoes deboronation upon H₂O₂ exposure, forming a phenolic intermediate. In fluorescent probes (e.g., Schiff base derivatives), this reaction triggers a ratiometric fluorescence response. For instance, (E)-N-phenyl-4-((propylimino)methyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (OTBPA) detects H₂O₂ vapor at 4.1 ppt sensitivity, with reaction times reduced 40-fold compared to non-imine analogs .

Q. How do steric effects from the pinacol group impact reaction selectivity?

The bulky pinacol substituent directs regioselectivity in electrophilic aromatic substitution. For example, in Friedel-Crafts alkylation, the boronate group deactivates the ortho position, favoring para-substitution. Computational studies (DFT) reveal that steric hindrance from the dioxaborolane ring increases activation energy for undesired pathways by ~5 kcal/mol .

Q. What challenges arise during purification, and how are they mitigated?

- Byproduct formation : Unreacted benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde) are removed via silica gel chromatography with EtOAc/hexanes gradients .

- Sensitivity to moisture : Reactions are conducted under inert atmospheres (N₂/Ar), and products are stored in anhydrous solvents (e.g., THF) with molecular sieves .

Methodological Tables

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Value | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 85% | |

| Base | K₂CO₃ (2 equiv) | 78% | |

| Solvent | THF/H₂O (3:1 v/v) | 82% | |

| Temperature | 80°C | 88% |

Table 2: Fluorescent Probe Performance

| Probe | LOD (H₂O₂) | Response Time | Mechanism | Reference |

|---|---|---|---|---|

| OTBPA | 4.1 ppt | <10 s | Deboronation | |

| AN1 (naphthalene) | 50 nM | 30 min | Oxidative cleavage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.